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Introduction

4-(2-Bromophenoxy)butanenitrile is a bifunctional organic molecule that holds significant
potential as a versatile intermediate in the synthesis of complex chemical entities, particularly
within the pharmaceutical and agrochemical industries. Its structure, incorporating a
brominated aromatic ring, an ether linkage, and a nitrile group, offers multiple reaction sites for
molecular elaboration. The presence of the 2-bromophenyl moiety provides a handle for
various cross-coupling reactions, enabling the construction of intricate biaryl systems, which
are prevalent in many biologically active compounds. The butanenitrile chain, with its ether
linkage, offers conformational flexibility and potential for hydrogen bonding interactions, while
the terminal nitrile group can be readily transformed into other valuable functionalities such as
amines, carboxylic acids, and tetrazoles. This guide provides a comprehensive overview of the
synthesis, physicochemical properties, spectroscopic characterization, and potential
applications of 4-(2-Bromophenoxy)butanenitrile, with a focus on its utility in drug discovery
and development.
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Physicochemical Properties

A summary of the key physicochemical properties of 4-(2-Bromophenoxy)butanenitrile is
presented in the table below. These values are calculated based on its chemical structure and
are essential for understanding its behavior in various chemical and biological systems.

Property Value Source
CAS Number 1016513-26-0 [1]
Molecular Formula C10H10BrNO [1]
Molecular Weight 240.10 g/mol

Expected to be a colorless to

Appearance pale yellow oil or low-melting
solid

Boiling Point Not available

Melting Point Not available

Expected to be soluble in

common organic solvents like

Solubility )
dichloromethane, ethyl
acetate, and acetone.

Purity >95% (commercially available)  [1]

Synthesis and Mechanistic Pathway

The most logical and widely applicable method for the synthesis of 4-(2-
Bromophenoxy)butanenitrile is the Williamson ether synthesis. This robust and versatile
reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.[2][3][4] In
this case, 2-bromophenol is deprotonated by a suitable base to form the corresponding
phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 4-
bromobutanenitrile.

Reaction Scheme:
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Caption: General scheme of the Williamson ether synthesis for 4-(2-
Bromophenoxy)butanenitrile.

Experimental Protocol (Adapted from a similar
synthesis)

The following is a detailed, step-by-step methodology adapted from the synthesis of a
structurally related compound, 4-(2-propyl-3-chlorophenoxy)butane nitrile.[5] This protocol
serves as a robust starting point for the synthesis of 4-(2-Bromophenoxy)butanenitrile.

Materials:

2-Bromophenol

4-Bromobutanenitrile

Anhydrous Potassium Carbonate (K2CO3)

Anhydrous Acetone or Dimethylformamide (DMF)

Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
Anhydrous Sodium Sulfate (Na2S0a)
Silica gel for column chromatography

Hexanes and Ethyl Acetate for chromatography

Procedure:

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux
condenser, add 2-bromophenol (1.0 equivalent), anhydrous potassium carbonate (2.0
equivalents), and anhydrous acetone or DMF.

Addition of Alkyl Halide: To the stirred suspension, add 4-bromobutanenitrile (1.1
equivalents) at room temperature.

Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer
Chromatography (TLC).

Work-up: Once the reaction is complete (disappearance of the starting phenol), cool the
mixture to room temperature. Filter off the inorganic salts and wash the filter cake with
acetone or DMF.

Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve
the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer
sequentially with saturated aqueous sodium bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

Purification: Purify the crude product by silica gel column chromatography using a gradient of
hexanes and ethyl acetate to afford pure 4-(2-Bromophenoxy)butanenitrile.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 4-(2-Bromophenoxy)butanenitrile are not readily

available in the public domain, its structure allows for the prediction of its key spectroscopic
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features based on the analysis of its constituent functional groups.[3][6][7][8]

'H NMR Spectroscopy

The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic
and aliphatic protons.

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~7.6 d 1H Ar-H
~7.3 t 1H Ar-H
~7.0 d 1H Ar-H
~6.9 t 1H Ar-H
~4.1 t 2H -O-CHz2-
~2.6 t 2H -CH2-CN
~2.2 p 2H -CH2-CH2-CH2-

3C NMR Spectroscopy

The carbon NMR spectrum will show signals for the aromatic and aliphatic carbons, as well as
the nitrile carbon.
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Chemical Shift (6, ppm) Assignment
~ 155 Ar-C-O
~ 133 Ar-C

~ 128 Ar-C

~ 122 Ar-C

~ 118 -C=N

~ 115 Ar-C
~113 Ar-C-Br
~ 67 -O-CHa-
~25 -CH2-
~15 -CHz2-CN

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional

groups.
Wavenumber (cm—?) Functional Group
~ 3100-3000 Aromatic C-H stretch
~ 2950-2850 Aliphatic C-H stretch
~ 2250-2230 C=N stretch (nitrile)
~ 1600-1450 Aromatic C=C stretch
~1250-1200 Aryl-O-C stretch (ether)
~ 1050-1000 C-Br stretch

Mass Spectrometry
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The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and
characteristic fragmentation patterns. The presence of bromine will result in a characteristic
M+2 isotope peak of nearly equal intensity to the molecular ion peak.

m/z Assighment

240/242 [M]* (Molecular ion)
172/174 [M - CH2CH2CN]*
157/159 [M - OCH2CH2CH2CN]*

Applications in Medicinal Chemistry and Drug
Development

The structural motifs present in 4-(2-Bromophenoxy)butanenitrile make it a valuable building
block in the design and synthesis of novel therapeutic agents.

The Role of the Nitrile Group

The nitrile group is a versatile functional group in drug design.[9][10] It can act as a bioisostere
for a carbonyl group or a halogen, and can participate in hydrogen bonding interactions with
biological targets. Furthermore, the nitrile can be hydrolyzed to a carboxylic acid or reduced to
a primary amine, providing access to a wide range of other functionalities. It is also a key
precursor for the synthesis of tetrazoles, which are important carboxylic acid bioisosteres in
medicinal chemistry.

The Utility of the Bromophenyl Moiety

The 2-bromophenyl group serves as a key handle for carbon-carbon and carbon-heteroatom
bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the
Suzuki, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse
substituents at the 2-position of the phenoxy ring, enabling the exploration of structure-activity
relationships (SAR) during lead optimization.

Potential Therapeutic Areas
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Compounds containing phenoxy and nitrile functionalities have been explored for a wide range
of therapeutic applications, including as enzyme inhibitors and receptor modulators. For
instance, bromophenol derivatives have shown inhibitory activity against enzymes like carbonic
anhydrase and acetylcholinesterase.[4] The overall structure of 4-(2-
Bromophenoxy)butanenitrile suggests its potential as a scaffold for the development of novel
inhibitors of various enzymes or as a fragment for fragment-based drug discovery campaigns.

4-(2-Bromophenoxy)butanenitrile

Ether Linkage (-O-)

Conformational Flexibility
Modulation of Physicochemical Properties

Nitrile Group (-CN)
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Hydrogen Bonding

Bromophenyl Group
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- Amine
- Carboxylic Acid
- Tetrazole

Click to download full resolution via product page

Caption: Potential applications of 4-(2-Bromophenoxy)butanenitrile in medicinal chemistry.

Conclusion

4-(2-Bromophenoxy)butanenitrile is a valuable and versatile chemical intermediate with
significant potential for application in organic synthesis, particularly in the field of drug
discovery. Its synthesis via the Williamson ether synthesis is straightforward and amenable to
scale-up. The presence of multiple reactive sites allows for a wide range of chemical
modifications, making it an attractive scaffold for the generation of diverse compound libraries.
This technical guide provides a foundational understanding of this molecule, which should
serve as a useful resource for researchers and scientists working to develop the next
generation of therapeutics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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